molecular formula C23H20N2O3 B255760 N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide

Cat. No. B255760
M. Wt: 372.4 g/mol
InChI Key: TUKALVBNDCYMSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide, also known as BIBX1382, is a small molecule inhibitor that targets epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. Overexpression or mutation of EGFR has been linked to various types of cancer, including lung, breast, and colon cancer. Therefore, BIBX1382 has been extensively studied as a potential anticancer agent.

Mechanism of Action

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide acts as a competitive inhibitor of EGFR by binding to the ATP-binding site of the receptor. This prevents the activation of downstream signaling pathways that promote cell proliferation and survival. N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide has been shown to be more potent and selective than other EGFR inhibitors, such as gefitinib and erlotinib.
Biochemical and Physiological Effects:
N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells that overexpress EGFR. This is accompanied by a decrease in the phosphorylation of EGFR and downstream signaling proteins, such as AKT and ERK. N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. This is achieved by suppressing the expression of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide in lab experiments is its high potency and selectivity for EGFR. This allows for more specific targeting of EGFR signaling pathways and reduces the risk of off-target effects. However, N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide has a relatively short half-life in vivo, which may limit its efficacy as a therapeutic agent. In addition, the cost of synthesizing N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide may be a limitation for some research labs.

Future Directions

There are several future directions for research on N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide. One area of interest is the development of combination therapies that target multiple signaling pathways involved in cancer progression. For example, N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide could be used in combination with other EGFR inhibitors or with inhibitors of other receptor tyrosine kinases. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide. This could help to personalize cancer treatment and improve patient outcomes. Finally, further studies are needed to investigate the potential of N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide in other diseases, such as inflammatory disorders and autoimmune diseases, where EGFR signaling is dysregulated.

Synthesis Methods

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide can be synthesized by the reaction of 2-aminobenzoxazole with 4-isopropoxybenzoyl chloride in the presence of a base, such as triethylamine. The resulting intermediate is then reacted with 3-bromoaniline to form the final product. The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide has been reported in several research articles, and the purity and yield of the compound can be optimized by modifying the reaction conditions.

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide has been widely used in scientific research to investigate the role of EGFR in cancer progression and to develop new anticancer therapies. In vitro studies have shown that N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide inhibits the growth and survival of cancer cells that overexpress EGFR, such as non-small cell lung cancer cells. In vivo studies using animal models have also demonstrated the efficacy of N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide in reducing tumor growth and metastasis.

properties

Product Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide

Molecular Formula

C23H20N2O3

Molecular Weight

372.4 g/mol

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C23H20N2O3/c1-15(2)27-19-12-10-16(11-13-19)22(26)24-18-7-5-6-17(14-18)23-25-20-8-3-4-9-21(20)28-23/h3-15H,1-2H3,(H,24,26)

InChI Key

TUKALVBNDCYMSE-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.